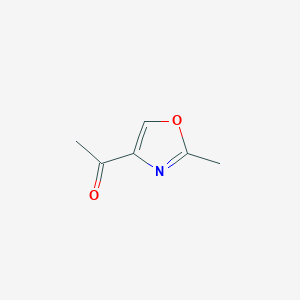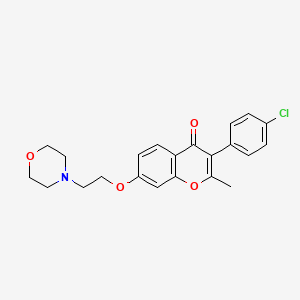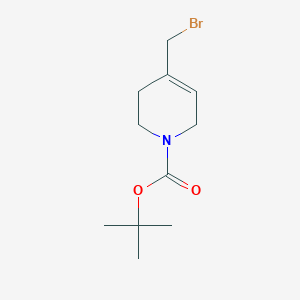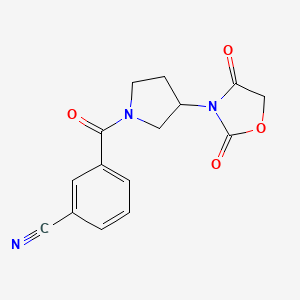
1-(2-Methyloxazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyloxazol-4-yl)ethanone is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.13 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO2/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 125.13 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(2-Methyloxazol-4-yl)ethanone derivatives have been explored for their potential as corrosion inhibitors. A study by Jawad et al. (2020) synthesized and characterized a novel compound that acted as a corrosion inhibitor for mild steel in a hydrochloric acid medium. This compound showed high inhibition efficiency, with experimental and theoretical data supporting its potential use in corrosion protection.
Synthesis of Novel Compounds
Research by Tang Yan-feng (2012) detailed a synthesis route for 4-(benzyloxy)-1H-indazole using this compound derivatives. The study achieved a high yield in this multi-step reaction, indicating the versatility of these compounds in synthetic organic chemistry.
Antiviral Applications
A study conducted by Rashdan et al. (2021) utilized a derivative of this compound in the synthesis of novel compounds. These compounds were then evaluated for their antiviral activity against COVID-19, demonstrating the potential medicinal applications of these derivatives in combating viral diseases.
Cytotoxic Studies and Docking Studies
The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a derivative of this compound, was synthesized and characterized in a study by Govindhan et al. (2017). This research included cytotoxicity evaluations and molecular docking studies, highlighting the potential biomedical applications of these compounds.
Agricultural Applications
The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, another derivative, was described by Ji et al. (2017). This compound is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, showcasing the application of this compound derivatives in the field of agrochemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-(2-methyl-1,3-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKAIBBJGQLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2969275.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)